1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)-
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Overview
Description
1-Oxa-7-azaspiro[44]nonane-4,6,8-trione, 7-(phenylmethyl)- is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)- typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core through cyclization reactions, followed by functional group modifications to introduce the phenylmethyl group. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)- can be compared with other similar spirocyclic compounds, such as:
1-Oxa-7-azaspiro[4.4]nonane: This compound shares the same spirocyclic core but lacks the phenylmethyl group, resulting in different chemical and biological properties.
3-Oxo-1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid tert-butyl ester: This compound has a similar spirocyclic structure but with different functional groups, leading to variations in reactivity and applications.
The uniqueness of 1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)- lies in its specific structural features and the presence of the phenylmethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
7-benzyl-1-oxa-7-azaspiro[4.4]nonane-4,6,8-trione |
InChI |
InChI=1S/C14H13NO4/c16-11-6-7-19-14(11)8-12(17)15(13(14)18)9-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
KANSJQXUGYWTEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(C1=O)CC(=O)N(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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